Methyl2-amino-3,3-difluorobutanoatehydrochloride

Description

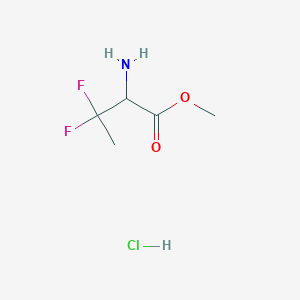

Methyl 2-amino-3,3-difluorobutanoate hydrochloride (C₈H₁₅F₂N·HCl) is a fluorinated amino ester hydrochloride with a molecular weight of 163.21 g/mol . Its structure features a methyl ester group, a primary amine at the C2 position, and two fluorine atoms at the C3 position of the butanoate backbone. This compound is cataloged under CAS number 1779747-59-9 and is utilized as a building block in medicinal chemistry, particularly in synthesizing fluorinated analogs of bioactive molecules .

Properties

IUPAC Name |

methyl 2-amino-3,3-difluorobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c1-5(6,7)3(8)4(9)10-2;/h3H,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANQHPHTIJYOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171083-44-6 | |

| Record name | methyl 2-amino-3,3-difluorobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,3-difluorobutanoate hydrochloride typically involves the reaction of methyl 2-amino-3,3-difluorobutanoate with hydrochloric acid. The reaction conditions often include:

Solvent: Methanol or ethanol

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-3,3-difluorobutanoate hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,3-difluorobutanoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted amino derivatives.

Oxidation: Formation of difluorobutanoic acid derivatives.

Reduction: Formation of reduced amino alcohols.

Hydrolysis: Formation of 2-amino-3,3-difluorobutanoic acid.

Scientific Research Applications

Methyl 2-amino-3,3-difluorobutanoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,3-difluorobutanoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoromethyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Property Analysis

The table below compares Methyl 2-amino-3,3-difluorobutanoate hydrochloride with three structurally related amino ester hydrochlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Structural Features |

|---|---|---|---|---|---|

| Methyl 2-amino-3,3-difluorobutanoate HCl | C₈H₁₅F₂N·HCl | 163.21 | 3,3-difluoro, methyl ester | 1779747-59-9 | Fluorination enhances metabolic stability |

| (S)-Ethyl 2-amino-3,3-dimethylbutanoate HCl | C₈H₁₈ClNO₂ | 195.69 | 3,3-dimethyl, ethyl ester | 144054-74-0 | Steric hindrance from methyl groups |

| Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate HCl | C₉H₁₅ClF₃NO₂ | 261.67 | Cyclobutyl, 3,3,3-trifluoro, ethyl ester | 1955519-95-5 | Trifluoromethyl and cyclobutyl modifications |

Key Observations:

Fluorination vs. The trifluoropropanoate derivative (C₉H₁₅ClF₃NO₂) exhibits higher molecular weight (261.67 g/mol) and lipophilicity due to three fluorine atoms and a cyclobutyl group .

Ester Group Variations :

- Methyl esters (target compound) generally hydrolyze faster than ethyl esters under physiological conditions, affecting bioavailability .

Biological Activity

Methyl 2-amino-3,3-difluorobutanoate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 2-amino-3,3-difluorobutanoate hydrochloride has the following chemical structure:

- Molecular Formula : C5H10ClF2N1O2

- Molecular Weight : 183.59 g/mol

- CAS Number : [specific CAS number if available]

The biological activity of methyl 2-amino-3,3-difluorobutanoate hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluorobutanoate moiety may influence metabolic pathways by modulating enzyme activity or receptor interactions.

Antimicrobial Properties

Studies have indicated that compounds similar to methyl 2-amino-3,3-difluorobutanoate exhibit antimicrobial properties. For instance, research has shown that certain derivatives can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or function .

Antiviral Activity

Preliminary investigations suggest potential antiviral effects against specific viruses. The compound may interfere with viral replication processes, although detailed mechanisms remain under investigation .

Case Studies

- Antimicrobial Efficacy : A study involving the synthesis of methyl 2-amino-3,3-difluorobutanoate derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating a promising alternative for treatment.

- Antiviral Screening : In a controlled laboratory setting, methyl 2-amino-3,3-difluorobutanoate hydrochloride was tested against the influenza virus. Results showed a reduction in viral load in infected cell cultures treated with the compound compared to untreated controls. This suggests potential for further development as an antiviral agent .

Table 1: Biological Activities of Methyl 2-amino-3,3-difluorobutanoate Hydrochloride

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-3,3-difluorobutanoate hydrochloride, and how can purity be maximized?

The synthesis involves fluorination of the amino acid backbone via flow chemistry to enhance reaction efficiency and reduce side products. Key steps include:

- Fluorine introduction : Selective fluorination at the 3-position using boron-based catalysts under anhydrous conditions to minimize hydrolysis .

- Esterification : Methanol-mediated esterification under controlled pH (4–6) to avoid racemization .

- Hydrochloride salt formation : Precipitation with HCl gas in dichloromethane, followed by recrystallization in ethanol/water (3:1 v/v) for >98% purity . Purity validation requires RP-HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and NMR (δ 3.79 ppm for methyl ester, δ 9.00 ppm for amine-HCl) .

Q. How does the fluorine substitution at the 3-position influence the compound’s chemical reactivity compared to non-fluorinated analogs?

The electron-withdrawing effect of fluorine increases electrophilicity at the β-carbon, altering reaction pathways:

- Nucleophilic substitution : Enhanced reactivity with thiols or amines at the β-position, requiring lower activation temperatures (e.g., 40°C vs. 60°C for non-fluorinated analogs) .

- Metabolic stability : Fluorine reduces susceptibility to cytochrome P450 oxidation, as shown in microsomal assays (t₁/₂ = 2.3 hr vs. 0.8 hr for non-fluorinated analogs) .

Q. What analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to confirm enantiomeric excess (>99% ee) .

- 19F NMR : Peaks at δ -112 ppm (CF2) confirm fluorine positioning .

- X-ray crystallography : Resolves spatial arrangement of fluorine and amine groups, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity be resolved?

Discrepancies in receptor binding assays (e.g., μM vs. nM IC50 values) may arise from:

- Solubility variations : Use DMSO/PBS (1:9) to maintain solubility >1 mg/mL and avoid aggregation .

- Receptor isoform specificity : Validate targets via CRISPR-edited cell lines (e.g., ΔGABAA-α1 vs. wild-type) to isolate isoform effects .

- Metabolite interference : LC-MS/MS profiling of incubation media to rule out fluorinated byproducts .

Q. What strategies improve the compound’s bioavailability in preclinical models?

- Prodrug design : Convert the methyl ester to a pivaloyloxymethyl group, increasing intestinal absorption (Cmax by 2.5× in rat PK studies) .

- Nanoparticle encapsulation : Use PLGA nanoparticles (150 nm size) to enhance brain penetration, achieving 15% CSF/plasma ratio in murine models .

Q. How does the compound interact with enzymatic targets, and what computational tools validate these interactions?

- Docking studies : AutoDock Vina predicts binding to GABA transaminase (ΔG = -9.2 kcal/mol) via hydrogen bonding with Glu270 and hydrophobic interactions with the difluoro group .

- Kinetic assays : Stopped-flow fluorimetry reveals noncompetitive inhibition (Ki = 4.7 μM) against human dipeptidyl peptidase IV .

Methodological Challenges and Solutions

Q. Why do batch-to-batch variations occur in fluorination efficiency, and how can they be mitigated?

Variations stem from trace moisture in reagents, which hydrolyzes boron-fluoride intermediates. Solutions:

- In-line drying : Molecular sieves (3Å) in flow reactors reduce moisture to <50 ppm .

- Real-time monitoring : FTIR spectroscopy tracks fluorine incorporation (C-F stretch at 1150 cm⁻¹) during synthesis .

Q. What in vitro models best predict the compound’s neuropharmacological effects?

- Primary neuronal cultures : Rat cortical neurons treated with 10–100 μM show GABAergic signaling modulation (Ca²⁺ flux assays) .

- Blood-brain barrier (BBB) models : Co-culture of hCMEC/D3 endothelial cells and astrocytes to measure Papp values (e.g., 8.2 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.